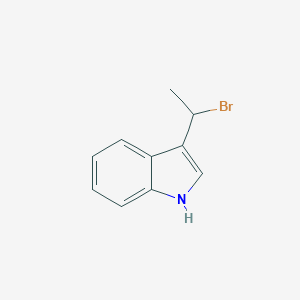

1H-Indole, 3-(1-bromoethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole, 3-(1-bromoethyl)- is a halogenated indole derivative. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications. The compound 1H-Indole, 3-(1-bromoethyl)- is particularly interesting due to its potential use in various chemical reactions and its role as a building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole, 3-(1-bromoethyl)- can be synthesized through several methods. One common approach involves the bromination of 3-ethylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of 1H-Indole, 3-(1-bromoethyl)- often involves similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole, 3-(1-bromoethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products:

Nucleophilic Substitution: Products include various substituted indoles depending on the nucleophile used.

Oxidation: Major products are indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as 3-ethylindole.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1H-Indole, 3-(1-bromoethyl)- serves as a versatile building block in organic synthesis. Its bromoethyl group allows for various chemical transformations:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, facilitating the creation of diverse derivatives.

- Oxidation : It can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives, expanding the range of functionalized indole compounds available for research and application.

- Reduction : The bromoethyl group can be reduced to an ethyl group or other reduced forms, which can modify the compound's reactivity and properties.

Biological Research Applications

The compound is increasingly utilized in biological studies due to its interaction with various molecular targets:

- Enzyme Interactions : Research indicates that indole derivatives play crucial roles in biological pathways. 1H-Indole, 3-(1-bromoethyl)- can be used to study these interactions, particularly in enzyme inhibition and receptor binding.

- Therapeutic Potential : Investigations into its anticancer properties have shown promise. For instance, modifications of indole compounds have been linked to significant antiproliferative effects against cancer cell lines .

Medicinal Chemistry Applications

The medicinal chemistry field has identified several therapeutic applications for 1H-Indole, 3-(1-bromoethyl)-:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer types by inducing apoptosis and inhibiting cell migration .

- Antiviral and Antimicrobial Properties : There is ongoing research into the antiviral and antimicrobial potential of indole derivatives, which may lead to new treatments for infectious diseases .

Industrial Applications

In addition to its scientific applications, 1H-Indole, 3-(1-bromoethyl)- is used in industrial processes:

- Synthesis of Dyes and Pigments : The compound is employed in the production of various dyes and pigments due to its structural properties that allow for color stability and vibrancy.

- Chemical Manufacturing : Its role as an intermediate in synthesizing other industrial chemicals highlights its importance in large-scale chemical production.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel indole derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells. The synthesized compounds showed high efficacy in inhibiting cell growth through various mechanisms such as cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antibacterial activity of indole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited substantial antibacterial effects, suggesting potential applications in treating bacterial infections .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Reactivity Patterns | Applications |

|---|---|---|---|

| 1H-Indole, 3-(1-bromoethyl)- | Bromoethyl group | Nucleophilic substitution reactions | Anticancer, antimicrobial research |

| 3-(2-Bromoethyl)-1H-indole | Different bromo position | Similar reactivity | Synthesis of beta-carboline |

| 3-(2-Chloroethyl)-1H-indole | Chlorine instead of Br | Less reactive than bromo derivative | Synthesis applications |

This table highlights how the presence of different halogens influences the reactivity and application of indole derivatives.

Wirkmechanismus

The mechanism of action of 1H-Indole, 3-(1-bromoethyl)- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. The indole ring system can interact with biological receptors, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Bromoethyl)-1H-indole

- 3-(2-Chloroethyl)-1H-indole

- 3-(2-Iodoethyl)-1H-indole

Comparison: 1H-Indole, 3-(1-bromoethyl)- is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. Compared to its chloro and iodo counterparts, the bromo derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .

Biologische Aktivität

1H-Indole, 3-(1-bromoethyl)- is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. The indole structure is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. This article focuses on the biological activity of 1H-Indole, 3-(1-bromoethyl)-, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

1H-Indole, 3-(1-bromoethyl)- can be synthesized through various methods, including:

- Bromination of Indole: Indole can be brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of an appropriate solvent.

- Alkylation Reactions: The introduction of the bromoethyl group can be achieved through alkylation reactions involving bromoethyl derivatives and indole under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing the indole structure exhibit significant antimicrobial properties. Specifically, 1H-Indole, 3-(1-bromoethyl)- has been tested against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Pseudomonas aeruginosa | 18 | 40 |

These results suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

The indole derivatives have garnered attention for their anticancer potential. Studies have demonstrated that 1H-Indole, 3-(1-bromoethyl)- induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

- Inhibition of Cell Proliferation: The compound has been shown to downregulate cyclin D1 and upregulate p53, leading to cell cycle arrest.

- Induction of Apoptosis: Activation of caspase pathways has been observed, suggesting that it triggers programmed cell death in tumor cells.

Case Studies

-

Study on Antimicrobial Activity:

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various indole derivatives, including 1H-Indole, 3-(1-bromoethyl)-. The results indicated a strong correlation between structural modifications and antimicrobial potency. -

Anticancer Research:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and assessed their anticancer activity. The findings indicated that modifications at the 3-position significantly enhanced cytotoxicity against cancer cell lines.

The biological activity of 1H-Indole, 3-(1-bromoethyl)- can be attributed to several mechanisms:

- Antioxidant Activity: The indole moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with Receptors: The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

Eigenschaften

IUPAC Name |

3-(1-bromoethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVULRWXJQVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.